(2-Aminoethyl)(3,3,3-trifluoropropyl)amine
Overview
Description
“(2-Aminoethyl)(3,3,3-trifluoropropyl)amine” is a chemical compound with the CAS Number: 1410029-83-2 . It has a molecular weight of 184.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 20 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Encapsulation and Binding Properties
- A study by (Lakshminarayanan et al., 2007) highlights the potential of a pentafluorophenyl-substituted tripodal amine receptor, involving tris(2-aminoethyl)amine, for the encapsulation of halides like Cl- and Br-. The protonation of secondary amines in this receptor significantly influences its binding properties.
Application in Synthesis and Catalysis
- Research by (R. Lanigan et al., 2013) discusses using B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, in the direct amidation of carboxylic acids with various amines. This process is highly relevant for synthesizing amides, including those involving (2-Aminoethyl)(3,3,3-trifluoropropyl)amine.
Polymer Synthesis and Characterization
- (J. Fang et al., 2000) discuss the synthesis of aromatic hyperbranched polyimides using a triamine monomer and various dianhydride monomers. This process, which involves this compound, is significant for creating materials for gas separation applications.
Synthesis of Microporous Materials
- A study by (S. Weigel et al., 1997) demonstrates the use of tris(2-aminoethyl)amine in the synthesis of gallium oxyfluorophosphates, highlighting its role in creating microporous materials with potential applications in catalysis and separation processes.
Safety and Hazards
Properties
IUPAC Name |
N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPGEUEJJDUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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